molecular formula C11H17N3O4 B1378457 Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate CAS No. 1391738-60-5

Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate

Cat. No.: B1378457
CAS No.: 1391738-60-5
M. Wt: 255.27 g/mol
InChI Key: VLKKAIKVRQFMFD-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is a chemical compound with the molecular formula C11H17N3O4 . It has a molecular weight of 255.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17N3O4/c1-10(2,3)18-9(17)14-5-4-11(6-14)7(15)12-8(16)13-11/h4-6H2,1-3H3,(H2,12,13,15,16) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . For safe handling, it should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Radiolabelled Drugs

One application of tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate is in the synthesis of radiolabelled drugs, specifically as a precursor in the synthesis of a lead leukocyte function-associated antigen-1 antagonist. This process involves radiochemical steps and achieves high radiochemical and chiral purities (Tran et al., 2009).

Antimicrobial Activity

This compound is also involved in the synthesis of aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids, which have shown antimicrobial activity. These compounds are capable of inhibiting the growth of Candida albicans and are sensitive to certain strains of Staphylococcus aureus and Bacillus subtilis (Krolenko et al., 2016).

Crystal Structure Analysis

The crystal structure of tert-butyl derivatives, like the 7,9-dibenzyl variant, has been analyzed, providing insights into molecular symmetry and conformation, crucial for understanding chemical reactivity and interaction (Dong et al., 1999).

Synthesis of tert-Butylating Reagents

Additionally, this compound has been utilized in developing new tert-butylating reagents. These reagents are instrumental in synthesizing tert-butyl ethers and esters from alcohols and carboxylic acids (Yamada et al., 2016).

Efficient Synthesis of Derivatives

This chemical also plays a role in the efficient synthesis of its derivatives, showing significant antimicrobial activity. This involves creating intermediates and target compounds with high yields without additional purification (Krolenko et al., 2015).

Supramolecular Arrangements

It is also used in studying supramolecular arrangements in derivatives, which is vital for understanding molecular interactions and the formation of complex structures (Graus et al., 2010).

Antibacterial Activity

The compound's derivatives have been studied for their spectral properties and antibacterial activity, showing effectiveness against certain bacterial strains (Krolenko et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and research of this compound would depend on its properties and potential applications in various fields such as medicine, materials science, etc .

Properties

IUPAC Name

tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-10(2,3)18-9(17)14-5-4-11(6-14)7(15)12-8(16)13-11/h4-6H2,1-3H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKKAIKVRQFMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate
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